Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1 and a 2-phenylethyl group at position 3.
Properties
Molecular Formula |
C17H21IO3 |
|---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H21IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)9-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
WVUHKQSXYKELFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2CCC3=CC=CC=C3)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical methods, allowing for the efficient formation of the desired bicyclic framework
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Photochemical reactors can be employed to carry out the [2+2] cycloaddition on a larger scale. Additionally, continuous flow reactors may be used to enhance the efficiency and yield of the substitution reactions required to introduce the iodomethyl and phenylethyl groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for benzenoids.
Materials Science: Its bicyclic framework can be utilized in the design of new materials with specific properties, such as increased rigidity and stability.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (hereafter referred to as the target compound ) with structurally related derivatives. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison of 2-Oxabicyclo[2.1.1]hexane Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s molecular weight (436.27 g/mol) is higher than analogs with smaller substituents (e.g., 324.15 g/mol for the 3,3-dimethyl derivative ) but lower than those with heavier groups like trifluoromethoxy (456.20 g/mol ). The iodine atom contributes significantly to mass.
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase polarity, whereas alkyl/aryl groups (e.g., 2-phenylethyl in the target compound) enhance hydrophobicity.
Reactivity and Functionalization Potential: The iodomethyl group in the target compound and analogs () enables participation in halogen-exchange or cross-coupling reactions, contrasting with the aminomethyl derivative (), which is better suited for amide bond formation. The hydrochloride salt in demonstrates how functional group modification (e.g., amino → ammonium) alters solubility and crystallinity.
Purity and Availability: Commercial availability varies: the 3-(trifluoromethoxy)phenyl derivative () is typically in stock, while others (e.g., aminomethyl-pyrazole ) are discontinued. Purity ranges from 90% to 95% for iodinated analogs .
Structural Rigidity and Bioactivity :
- The 2-oxabicyclo[2.1.1]hexane core imposes conformational constraints, making these compounds valuable in drug design. For example, the 1-methylpyrazol-4-yl derivative () may target kinase enzymes, whereas the 2-phenylethyl group in the target compound could enhance CNS penetration.
Research Findings and Trends
- Synthetic Utility : Iodine-containing derivatives (e.g., ) are prioritized for late-stage diversification via Suzuki-Miyaura or Ullmann couplings, leveraging the iodomethyl group’s reactivity .
- Biological Relevance: Amino-substituted analogs () are often intermediates in protease inhibitor synthesis, while trifluoromethyl/thio groups () improve metabolic stability in preclinical candidates.
- Crystallographic Analysis : Programs like SHELXL () are critical for resolving the stereochemistry of bicyclic systems, ensuring accurate structural characterization.
Biological Activity
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
The compound has the following chemical properties:
- Molecular Formula : C_{15}H_{19}IO_3
- Molecular Weight : 400.2513 g/mol
- LogD : 4.12
- Hydrogen Bond Acceptors (HBA) : 3
These properties suggest a moderate lipophilicity, which may influence its interaction with biological targets.
Recent studies have developed practical approaches to synthesize 2-oxabicyclo[2.1.1]hexanes, including derivatives like this compound through an iodocyclization reaction. This method allows for the incorporation of various functional groups that can enhance biological activity or selectivity towards specific targets .
The mechanism of action for this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems, potentially acting as a bioisostere for ortho- and meta-benzenes, which are common motifs in drug design .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds within the oxabicyclo family. This compound has shown promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Research indicates that derivatives of bicyclic compounds can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The presence of the iodomethyl group is believed to enhance the reactivity towards nucleophilic sites in cancer cells, leading to increased cytotoxicity .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells . Further investigation is warranted to elucidate these mechanisms.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2024) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL | Supports potential use as an antibacterial agent |
| Study B (2023) | Showed significant inhibition of cancer cell proliferation in vitro | Suggests anticancer potential requiring further exploration |
| Study C (2025) | Observed neuroprotective effects in a rodent model of neurodegeneration | Indicates promise for neurological applications |
Q & A
Q. What synthetic methodologies are reported for preparing bicyclo[2.1.1]hexane derivatives with iodomethyl and phenylethyl substituents?
The synthesis of structurally related 2-oxabicyclo[2.1.1]hexane derivatives often employs intramolecular photocycloaddition reactions. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate was synthesized via UV irradiation of ethyl 3-(2-propenyloxy)propenoate, forming the bicyclic core through a [2+2] cycloaddition . The iodomethyl substituent in the target compound may be introduced via halide substitution or iodination of a precursor alcohol/brosylate, as seen in analogous solvolysis and fragmentation studies of 2-oxabicyclohexane derivatives .
Q. How can NMR spectroscopy confirm the stereochemistry and substituent positioning in this bicyclic compound?
Comparative analysis of -NMR spectra is critical. For instance, the endo configuration of the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate was confirmed by distinct coupling constants and chemical shifts for axial vs. equatorial protons . Similarly, the iodomethyl and phenylethyl substituents in the target compound would exhibit characteristic splitting patterns and integration ratios, enabling assignment of their positions on the bicyclic scaffold.
Q. What are the stability considerations for 2-oxabicyclo[2.1.1]hexane derivatives under thermal or solvolytic conditions?
Thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate at elevated temperatures (>150°C) resulted in ring opening to yield ethyl 2-ethenyl-4-oxobutyrate, highlighting the sensitivity of the bicyclic system to thermal stress . Solvolysis reactions (e.g., using brosylates) may lead to competitive displacement or fragmentation, influenced by solvent nucleophilicity and leaving-group ability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) studies on similar bicyclic esters, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, have successfully modeled charge distribution, frontier molecular orbitals, and reaction pathways . Applying DFT to the target compound could elucidate steric effects of the iodomethyl group, hyperconjugative interactions, and regioselectivity in ring-opening reactions.
Q. What role does this compound play as a bioisostere in medicinal chemistry?
2-Oxabicyclo[2.1.1]hexanes are emerging as saturated bioisosteres for ortho-substituted phenyl rings, offering improved metabolic stability and physicochemical properties. For example, replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane in fluxapyroxad analogs increased metabolic stability in human liver microsomes due to reduced oxidative metabolism . The iodomethyl group in the target compound could serve as a versatile handle for further functionalization in structure-activity relationship (SAR) studies.
Q. How do substituents influence the metabolic stability of bicyclo[2.1.1]hexane derivatives?
Metabolic stability assays in liver microsomes have shown that substituents like halogens (e.g., iodine) or bulky groups (e.g., phenylethyl) can reduce cytochrome P450-mediated oxidation. For instance, 2-oxabicyclo[2.1.1]hexane derivatives with halogen substituents exhibited lower intrinsic clearance (CI) compared to their non-halogenated counterparts . The iodomethyl group in the target compound may similarly impede metabolic degradation.
Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., competing fragmentation vs. substitution)?
Solvolysis studies of 2-oxabicyclo[2.1.1]hexane brosylates revealed that fragmentation dominates in non-nucleophilic solvents (e.g., hexane) at high temperatures, while substitution prevails in polar solvents (e.g., methanol) . Kinetic and isotopic labeling experiments can distinguish between mechanisms, and computational modeling (e.g., transition-state analysis) may rationalize competing pathways.
Methodological Recommendations
- Synthesis : Optimize photocycloaddition conditions (e.g., wavelength, solvent) to maximize yield of the bicyclic core .
- Characterization : Use - and -NMR with DEPT/HSQC to assign stereochemistry and substituent positions .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity and compare with experimental data .
- Metabolic Assays : Evaluate stability in human liver microsomes with LC-MS/MS quantification to assess CI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
